3-Methylcyclopentene

Thermodynamics Physical Chemistry Calorimetry

3-Methylcyclopentene (CAS 1120-62-3) is a C6 cyclic olefin belonging to the alkyl-substituted cyclopentene class, characterized by a methyl substituent at the 3-position of the cyclopentene ring. The compound is a colorless to light blue liquid with a molecular formula of C6H10, molecular weight of 82.14 g/mol, density of 0.805 g/cm³, boiling point of 64.9°C at 760 mmHg, and refractive index of 1.449.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 1120-62-3
Cat. No. B105217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclopentene
CAS1120-62-3
Synonyms(RS)-3-Methylcyclopentene;  3-Methylcyclopentene;  5-Methylcyclopentene;  R,S-3-Methylcyclopentene
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC1CCC=C1
InChIInChI=1S/C6H10/c1-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3
InChIKeyCXOZQHPXKPDQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear Colorless to Light Blue Oil
SolubilityChloroform
StorageRefrigerator

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclopentene CAS 1120-62-3: Chemical Identity and Procurement-Relevant Specifications


3-Methylcyclopentene (CAS 1120-62-3) is a C6 cyclic olefin belonging to the alkyl-substituted cyclopentene class, characterized by a methyl substituent at the 3-position of the cyclopentene ring. The compound is a colorless to light blue liquid with a molecular formula of C6H10, molecular weight of 82.14 g/mol, density of 0.805 g/cm³, boiling point of 64.9°C at 760 mmHg, and refractive index of 1.449 [1]. Commercially available purity grades typically range from 95% to 100% for industrial synthesis and research applications [2].

Why 3-Methylcyclopentene CAS 1120-62-3 Cannot Be Interchanged with 1-Methylcyclopentene or Cyclopentene in Critical Applications


Substitution of 3-methylcyclopentene with its regioisomer 1-methylcyclopentene or the unsubstituted parent cyclopentene introduces quantifiable changes in thermodynamic stability, reaction pathway selectivity, and polymerization behavior that directly impact product yields and material properties. The methyl substituent position alters vaporization enthalpy by approximately 1.4 kJ/mol between the 1- and 3-methyl isomers [1], while gas-phase ion-molecule reaction rates for H2 transfer differ by a factor of approximately 2.6× between 1-methylcyclopentene (k = 4.6 × 10⁻¹⁰ cm³/molecule·sec) and 3-methylcyclopentene (k = 1.8 × 10⁻¹⁰ cm³/molecule·sec) [2]. In oxidative dehydrogenation catalysis, 3-methylcyclopentene undergoes a distinct dehydromethylation pathway yielding cyclopentadiene, a route not observed for the 1-methyl isomer under identical conditions [3]. These differences preclude generic interchangeability in applications requiring precise control over thermodynamic, kinetic, or polymer microstructural outcomes.

3-Methylcyclopentene CAS 1120-62-3: Head-to-Head Comparative Evidence Against Closest Analogs


Thermodynamic Stability: Vaporization Enthalpy Comparison of 3-Methylcyclopentene vs. 1-Methylcyclopentene

Direct calorimetric measurement demonstrates that 3-methylcyclopentene exhibits a lower enthalpy of vaporization (ΔHvap = 32.4 kJ/mol) compared to its regioisomer 1-methylcyclopentene (ΔHvap = 33.8 kJ/mol), representing a quantifiable thermodynamic difference of 1.4 kJ/mol [1]. This difference reflects the relative stability of the internal versus terminal double bond configuration in the five-membered ring system and aligns with the finding that internal double bonds in both 5- and 6-membered rings are favored by approximately 0.5 kcal over exo configurations [1].

Thermodynamics Physical Chemistry Calorimetry

Oxidative Dehydrogenation Pathway Divergence: 3-Methylcyclopentene vs. 1-Methylcyclopentene Catalytic Selectivity

Under identical catalytic conditions using H-form mordenite modified with iron(III) and neodymium(III) oxides, 1-methylcyclopentene undergoes oxidative dehydrogenation to yield primarily methylcyclopentadiene isomers, benzene, and C2–C4 hydrocarbons. In contrast, 3-methylcyclopentene follows a distinct dehydromethylation pathway producing cyclopentadiene as a major product alongside partial and destructive oxidation products [1]. This pathway divergence is attributed to the formation of a stable π-allyl radical on the catalyst surface upon abstraction of a hydrogen atom from the tertiary carbon in 3-methylcyclopentene [1].

Catalysis Oxidative Dehydrogenation Zeolites

Gas-Phase Ion-Molecule Reaction Kinetics: H2 Transfer Rate Constants Across Methylcyclopentene Isomers

Photoionization mass spectrometry studies at 10.0 eV photon energy reveal that 3-methylcyclopentene undergoes H2 transfer with its parent molecule at a rate constant k = 1.8 × 10⁻¹⁰ cm³/molecule·sec. This rate is substantially lower than that of 1-methylcyclopentene (k = 4.6 × 10⁻¹⁰ cm³/molecule·sec, a factor of 2.6× faster) and also differs from 4-methylcyclopentene (k = 2.9 × 10⁻¹⁰ cm³/molecule·sec) and unsubstituted cyclopentene (k = 3.3 × 10⁻¹⁰ cm³/molecule·sec) [1]. Conversely, for H transfer reactions (C6H10⁺ + C6H10 → C6H11 + C6H9⁺), 3-methylcyclopentene exhibits the highest rate constant (k = 2.8 × 10⁻¹⁰ cm³/molecule·sec) compared to 1-methylcyclopentene (k = 0.6 × 10⁻¹⁰ cm³/molecule·sec) and 4-methylcyclopentene (k = 1.2 × 10⁻¹⁰ cm³/molecule·sec) [1].

Mass Spectrometry Ion Chemistry Reaction Kinetics

Polymerization Mechanism and Crystallinity: 3-Methylcyclopentene vs. Cyclopentene vs. 3-Methylcyclohexene

Comparative polymerization studies reveal fundamentally different mechanisms among cycloolefins. Cyclopentene polymerizes via both double bond opening (yielding enchained cyclopentane rings) and ring-opening to produce cis and trans polypentenamers, resulting in partially crystalline polymers with birefringence melting points between 120 and 150°C [1]. In contrast, 3-methylcyclopentene polymerizes (at least partly) by 1,3-addition following a 3,2-hydride shift, with little ring-opening polymerization occurring [1]. The resulting 3-methylcyclopentene polymers exhibit distinct thermal behavior; while 3-methylcyclohexene polymers under identical conditions yield melting points between 200 and 250°C, the crystallinity and thermal properties of 3-methylcyclopentene polymers differ systematically as a function of the methyl substituent's steric and electronic influence on the 1,3-addition pathway [1].

Polymer Chemistry Ziegler Catalysis Ring-Opening Polymerization

Aqueous Developability in Electron Beam Resists: 3-Methylcyclopentene Terpolymer Performance Advantage

Terpolymers incorporating 3-methylcyclopentene, 2-cyclopentene-1-acetic acid, and sulfur dioxide yield positive electron beam resist media that are developable with conventional aqueous alkaline developers—an unexpected property for poly(olefin sulfone) systems [1]. This contrasts sharply with conventional poly(olefin sulfone) resists such as poly(1-methyl-1-cyclopentene sulfone), which require organic developers [1]. The aqueous developable terpolymers exhibit excellent sensitivity and development latitude without cracking or swelling, even in films exceeding one micrometer thickness [1]. The inclusion of 3-methylcyclopentene as a specific comonomer is essential to achieving this aqueous developability; substitution with alternative olefins would not confer the same combination of adhesion, resolution, and development latitude [1].

Electron Beam Lithography Photoresist Materials Microelectronics

Regioselective Formation via Radical Cation Rearrangement: Syn vs. Anti Bicyclopentane Precursor Selectivity

In radiation chemistry studies, the stereochemistry of bicyclo[2.1.0]pentane precursors determines which methylcyclopentene isomer forms exclusively. Radiolytic oxidation of anti-5-methylbicyclo[2.1.0]pentane yields the 1-methylcyclopentene radical cation as the sole rearrangement product via hydrogen migration. In contrast, oxidation of the syn isomer results in highly selective formation of the 3-methylcyclopentene radical cation via methyl group migration [1]. This stereospecific divergence provides a well-defined synthetic entry point to 3-methylcyclopentene that cannot be accessed through alternative routes targeting the 1-methyl isomer.

Radical Chemistry Stereochemistry Mechanistic Studies

Evidence-Backed Application Scenarios for 3-Methylcyclopentene CAS 1120-62-3 Based on Comparative Performance Data


Synthesis of Cyclopentadiene via Catalytic Oxidative Dehydromethylation

3-Methylcyclopentene is the preferred substrate for producing cyclopentadiene through oxidative dehydromethylation over modified zeolite catalysts. As established by direct comparative studies, 3-methylcyclopentene undergoes this distinct pathway, whereas 1-methylcyclopentene primarily yields methylcyclopentadiene isomers under identical conditions [1]. This pathway specificity makes 3-methylcyclopentene uniquely suited for synthetic routes requiring cyclopentadiene as a diene component in Diels–Alder cycloadditions or as a ligand precursor in metallocene synthesis.

Electron Beam Lithography Resist Formulation Requiring Aqueous Development

Terpolymers incorporating 3-methylcyclopentene with 2-cyclopentene-1-acetic acid and sulfur dioxide produce positive e-beam resists that are developable with conventional aqueous alkaline solutions, eliminating the need for costly and environmentally problematic organic developers [1]. These resists maintain excellent sensitivity and development latitude while supporting crack-free films over one micrometer thick, enabling high-resolution patterning in microelectronic device manufacturing [1]. Alternative monomers do not confer this aqueous developability profile.

Polymer Synthesis Targeting 1,3-Addition Microstructure Architecture

When a specific polymer backbone architecture derived from 1,3-addition following a 3,2-hydride shift is required—as opposed to the ring-opening or double-bond opening polymerization observed with cyclopentene—3-methylcyclopentene is the monomer of choice [1]. This unique mechanism produces polymers with distinct microstructures compared to cyclopentene-derived polypentenamers or 3-methylcyclohexene polymers, offering differentiated thermal and mechanical properties for specialty polymer applications.

Gas-Phase Ion Chemistry and Mass Spectrometric Reference Studies

For fundamental studies of ion-molecule reaction mechanisms, 3-methylcyclopentene provides a well-characterized reference compound with precisely measured rate constants for H2 transfer (k = 1.8 × 10⁻¹⁰ cm³/molecule·sec) and H transfer (k = 2.8 × 10⁻¹⁰ cm³/molecule·sec) reactions [1]. The 2.6-fold rate difference versus 1-methylcyclopentene for H2 transfer enables systematic investigations of substituent effects on gas-phase reactivity, making 3-methylcyclopentene essential for mechanistic mass spectrometry research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcyclopentene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.